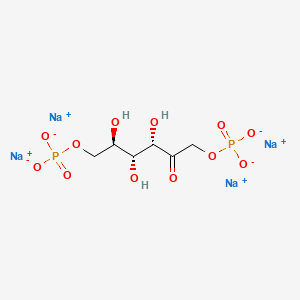

D-Fructosa, 1,6-bis(dihidrógeno fosfato), sal tetrasódica

Descripción general

Descripción

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is a common metabolic sugar. It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It is also an allosteric activator of enzymes such as pyruvate kinase .

Synthesis Analysis

Fructose-1,6-biphosphate (F1,6P) is a glycolytic intermediate produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase .Molecular Structure Analysis

The molecular formula of “D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is C6H14O12P2 . The molecular weight is 340.12 .Chemical Reactions Analysis

In the glycolytic pathway, Fructose-1,6-biphosphate (F1,6P) is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .Physical And Chemical Properties Analysis

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” has a melting point of 72–74°C and a predicted boiling point of 819.8±75.0 °C . Its predicted density is 2.007±0.06 g/cm3 . It is slightly soluble in methanol and water .Aplicaciones Científicas De Investigación

Activación Alostérica de Enzimas

Este compuesto sirve como activador alostérico para enzimas como la piruvato quinasa y la L- (+)-lactato deshidrogenasa dependiente de NAD±. Los activadores alostéricos se unen a una enzima en un sitio diferente al sitio activo, induciendo un cambio conformacional que aumenta la actividad enzimática .

Inhibición de la Acetato Quinasa

Actúa como un inhibidor de la acetato quinasa, una enzima que cataliza la conversión de acetato a acetil-CoA, un paso clave en las vías metabólicas .

Caracterización de Enzimas

Se utiliza como sustrato para identificar y caracterizar enzimas como la fructosa-1,6-bisfosfato aldolasa y la fructosa-1,6-bisfosfatasa, que juegan roles cruciales en la glucólisis y la gluconeogénesis, respectivamente .

Precursor de Vías Metabólicas

La D-Fructosa 1,6-bisfosfato es un precursor en las vías metabólicas, específicamente en la glucólisis donde precede la formación de 3-fosfoglicerato y dihidroxiacetona fosfato .

Neuroprotección en Lesiones Cerebrales

La investigación ha explorado su uso como agente neuroprotector para lesiones cerebrales. Se está estudiando su potencial para proteger las células nerviosas del daño o la muerte después de una lesión .

Tratamiento Adyuvante para Envenenamiento Agudo

Este compuesto puede acelerar el metabolismo del alcohol y se ha considerado para su uso en el tratamiento adyuvante del envenenamiento agudo .

Suplemento de Calor en Diabetes

Los compuestos de fructosa se pueden usar para complementar el calor en personas con diabetes, proporcionando una fuente de energía que no depende de la insulina para la captación celular .

Tratamiento de Envenenamiento Agudo por Alcohol

Debido a su capacidad para acelerar el metabolismo del etanol, se puede utilizar para tratar el envenenamiento agudo por alcohol .

Mecanismo De Acción

Target of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt, primarily targets enzymes such as pyruvate kinase and NAD±dependent L- (+)-lactate dehydrogenase . These enzymes play a crucial role in various metabolic processes, including glycolysis .

Mode of Action

The compound acts as an allosteric activator of its target enzymes . This means that D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt binds to a site on these enzymes separate from the active site, leading to a conformational change that enhances the enzymes’ activity . It also inhibits the enzyme acetate kinase .

Biochemical Pathways

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is involved in the glycolytic pathway . It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis .

Result of Action

The action of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt results in the efficient progression of glycolysis . By activating key enzymes and inhibiting others, it helps regulate the breakdown of glucose, thereby aiding in energy production .

Action Environment

The action, efficacy, and stability of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C . This suggests that moisture and temperature could affect its stability and efficacy.

Direcciones Futuras

“D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt” is being studied as a neuroprotectant for brain injuries . It is essential for glycolysis to occur efficiently and links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .

Análisis Bioquímico

Biochemical Properties

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is a key intermediate in the glycolytic pathway. It is formed by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase-1. This compound interacts with several enzymes and proteins, including aldolase, which cleaves it into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. These interactions are crucial for the continuation of glycolysis and subsequent energy production .

Cellular Effects

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt influences various cellular processes. It plays a pivotal role in cellular metabolism by providing intermediates for the glycolytic pathway. This compound affects cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the production of adenosine triphosphate and phosphocreatine, which are vital for cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with key enzymes in the glycolytic pathway. It binds to aldolase, facilitating the cleavage into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This compound also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis, thereby regulating the flow of glucose through the pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can change over time. The compound is hygroscopic and must be stored under inert atmosphere at low temperatures to maintain stability. Over time, it may degrade, affecting its efficacy in biochemical assays. Long-term studies have shown that its impact on cellular function can vary, with potential changes in metabolic flux and energy production .

Dosage Effects in Animal Models

The effects of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt vary with different dosages in animal models. At optimal doses, it can enhance cellular energy production and protect against ischemic damage. At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential oxidative stress .

Metabolic Pathways

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is involved in the glycolytic pathway, where it is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. It interacts with enzymes such as phosphofructokinase-1 and aldolase, playing a critical role in regulating metabolic flux and energy production .

Transport and Distribution

Within cells, D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where glycolysis occurs. The compound’s distribution is essential for maintaining efficient energy production and metabolic balance .

Subcellular Localization

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is primarily localized in the cytoplasm, where glycolysis takes place. It may also be directed to specific subcellular compartments through targeting signals and post-translational modifications. This localization is crucial for its activity and function in cellular metabolism .

Propiedades

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIYXOFMNDCF-GNWSQLALSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

428.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-19-2, 38099-82-0 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)